1-(4,5-dimethoxy-2-nitrobenzoyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(4,5-dimethoxy-2-nitrobenzoyl)-1H-1,2,3-benzotriazole, also known as DMNB-BTA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields, including biomedicine and material science.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1H-1,2,3-benzotriazole is not fully understood. However, it is believed that this compound exerts its antimicrobial properties by disrupting the bacterial cell membrane and inhibiting essential cellular processes. This compound's fluorescent properties are attributed to its ability to interact with amyloid-beta peptides and form stable complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, studies have shown that this compound can inhibit the growth of various bacterial strains and can detect amyloid-beta peptides with high sensitivity and selectivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1H-1,2,3-benzotriazole is its versatility in various applications, including biomedicine and material science. This compound is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity and limited solubility in aqueous solutions, which may affect its biological and material properties.
Future Directions
There are several future directions for the study of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1H-1,2,3-benzotriazole. In biomedicine, this compound can be further studied for its potential use as an antimicrobial agent and as a fluorescent probe for the detection of amyloid-beta peptides. In material science, this compound can be used as a building block for the synthesis of various functional materials, including OLEDs and OPVs. The development of this compound derivatives with improved solubility and reduced toxicity can also be explored. Overall, the study of this compound has the potential to lead to the development of novel materials and diagnostic tools with significant applications in various fields.
Synthesis Methods
1-(4,5-dimethoxy-2-nitrobenzoyl)-1H-1,2,3-benzotriazole can be synthesized through a multistep process that involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 1H-1,2,3-benzotriazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product can be purified through column chromatography or recrystallization.
Scientific Research Applications
1-(4,5-dimethoxy-2-nitrobenzoyl)-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields. In biomedicine, this compound has been shown to have antimicrobial properties and can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been studied for its potential use as a fluorescent probe for the detection of amyloid-beta peptides, which are associated with Alzheimer's disease.
In material science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and sensors. This compound has also been studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
properties
IUPAC Name |
benzotriazol-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-23-13-7-9(12(19(21)22)8-14(13)24-2)15(20)18-11-6-4-3-5-10(11)16-17-18/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYISPUGFIMCLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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